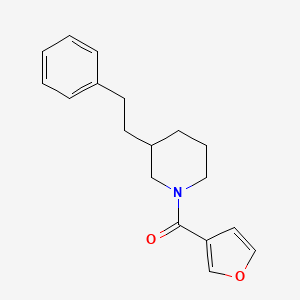![molecular formula C21H30N4O3 B3779333 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B3779333.png)
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two adjacent nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Benzamides, on the other hand, are a class of compounds containing a benzoyl group bonded to an amide group. They are used in a variety of applications, including as antipsychotic drugs and in the synthesis of various chemicals.
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Benzamides can be synthesized by reacting a benzoyl chloride with an amine.Molecular Structure Analysis
The pyrazole ring in the compound contains two nitrogen atoms at positions 1 and 2 and three carbon atoms. It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule . The benzamide part of the molecule consists of a benzene ring attached to an amide group.Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionate . Benzamides can undergo hydrolysis, reduction, and reactions with Grignard reagents.Physical and Chemical Properties Analysis
Pyrazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Mecanismo De Acción
The mechanism of action of a compound depends on its specific structure and the biological system it interacts with. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propiedades
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-3-methoxy-4-(1-methylpiperidin-4-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O3/c1-14(18-13-25(4)23-15(18)2)22-21(26)16-6-7-19(20(12-16)27-5)28-17-8-10-24(3)11-9-17/h6-7,12-14,17H,8-11H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBJVJOSKMYKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S)-1-(benzenesulfonyl)-4-[(2-chlorophenyl)methyl-methylamino]pyrrolidin-3-ol](/img/structure/B3779256.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(dimethylamino)benzamide](/img/structure/B3779271.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]methylamine](/img/structure/B3779272.png)
![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amine](/img/structure/B3779274.png)
![2-methyl-5-[[4-phenyl-5-[5-(1H-pyrazol-5-yl)furan-2-yl]imidazol-1-yl]methyl]pyrazine](/img/structure/B3779280.png)
![5-fluoro-2-(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B3779292.png)
![methyl 1-[(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-piperidinecarboxylate](/img/structure/B3779295.png)
![N-(3-{2-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3779303.png)
![5-[(3-isopropyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3779309.png)
![[2-(allyloxy)-5-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B3779315.png)
![ethyl 4-{[2-({4-[acetyl(methyl)amino]phenyl}amino)-2-oxoethyl]amino}piperidine-1-carboxylate](/img/structure/B3779316.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide](/img/structure/B3779332.png)
![N'-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-N,N-dimethylsulfamide](/img/structure/B3779335.png)

